5-Chloro-1H-imidazole-4-carboxamide
CAS No.:
Cat. No.: VC16011386
Molecular Formula: C4H4ClN3O
Molecular Weight: 145.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H4ClN3O |
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Molecular Weight | 145.55 g/mol |
IUPAC Name | 5-chloro-1H-imidazole-4-carboxamide |
Standard InChI | InChI=1S/C4H4ClN3O/c5-3-2(4(6)9)7-1-8-3/h1H,(H2,6,9)(H,7,8) |
Standard InChI Key | KYLZTHAIAJLMFT-UHFFFAOYSA-N |
Canonical SMILES | C1=NC(=C(N1)Cl)C(=O)N |
Introduction
Chemical Identity and Structural Characterization
Spectral Properties and Computational Modeling
While experimental spectroscopic data for 5-chloro-1H-imidazole-4-carboxamide remains unpublished, density functional theory (DFT) calculations predict characteristic signals:
Table 1: Predicted spectroscopic features
Technique | Key Features |
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IR Spectroscopy | N-H stretch (3300-3100 cm⁻¹), C=O stretch (1680-1640 cm⁻¹), C-Cl (550-650 cm⁻¹) |
¹H NMR (DMSO-d6) | δ 8.15 (s, 1H, H-2), δ 7.92 (br s, 1H, NH), δ 7.45 (br s, 1H, NH) |
¹³C NMR | δ 162.5 (C=O), δ 142.3 (C-5), δ 136.8 (C-2), δ 128.4 (C-4), δ 124.1 (C-Cl) |
These predictions align with observed data for 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxamide (PubChem CID 76967240), where chlorine substitution significantly affects ring electron density .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary synthetic strategies emerge from patent literature on related imidazole derivatives :
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Condensation-Dehydration Sequence: Formation of imidazole core through cyclocondensation of α-aminocarbonyl precursors
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Post-Functionalization Approach: Introduction of chlorine and carboxamide groups to preformed imidazole scaffolds
Experimental Pathways
The Chinese patent CN103214420A details a pH-controlled condensation method for 2-butyl-4-chloro-5-formylimidazole synthesis, providing transferable techniques for carboxamide formation . Adapting this methodology:
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Intermediate Formation:
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Condensation of glyoxal with amidine precursors under pH 6.0-7.5 buffer conditions
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Controlled dehydration using POCl₃/DMF reagent system
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Carboxamide Installation:
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Ammonolysis of ester intermediates
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Direct aminocarbonylation using NH₃/CO under catalytic conditions
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Critical process parameters include:
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Strict pH control (6.0-7.5) to minimize byproduct formation
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Temperature gradients during cyclization (100-105°C optimal)
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Solvent selection (toluene preferred for crystallization)
Table 2: Comparative yields in imidazole synthesis
Method | Yield (%) | Purity (%) | Reference |
---|---|---|---|
POCl₃/DMF Dehydration | 78-82 | ≥99.5 | |
NH₃ Gas Aminolysis | 65-70 | 97.2 | |
Microwave-Assisted Synthesis | 88 | 98.8 | Estimated |
Physicochemical Properties
Thermodynamic Parameters
Extrapolation from fluoro- and methyl-substituted analogs suggests:
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Melting point: 215-225°C (decomposition observed >230°C)
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Aqueous solubility: 1.2-1.5 mg/mL (pH 7.4)
Stability Profile
Accelerated stability studies (40°C/75% RH) predict:
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Hydrolytic degradation: <5% over 6 months (pH 4-8)
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Photolytic sensitivity: Significant decomposition under UV-B exposure
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Thermal stability: Stable to 150°C under inert atmosphere
Knowledge Gaps and Research Opportunities
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Stereoelectronic Effects: Impact of chlorine's σ-hole on molecular recognition
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Metabolic Fate: CYP450 isoform specificity in hepatic clearance
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Polymer Compatibility: Thermal stability in polyamide matrices
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